

An In-depth Technical Guide to the Gsnkskpk-NH2 Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gsnkskpk-NH2**

Cat. No.: **B12376507**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Gsnkskpk-NH2** peptide, with the sequence Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2, is a synthetic octapeptide that serves as a crucial tool in biochemical and cell biology research. It is a model substrate for the enzyme N-myristoyltransferase (NMT), derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase c-Src. The "-NH2" designation indicates that the C-terminus of the peptide is amidated. This modification is often introduced to synthetic peptides to increase their stability by preventing degradation by carboxypeptidases and to mimic the native protein structure.

N-myristylation, the covalent attachment of a myristoyl group (a saturated C14 fatty acid) to the N-terminal glycine residue of a protein, is a critical lipid modification that mediates protein-membrane interactions and is involved in a wide array of cellular signaling pathways. The **Gsnkskpk-NH2** peptide is therefore instrumental in studying the kinetics and inhibition of NMT, as well as elucidating the functional consequences of protein myristylation.

Peptide Sequence and Structure

The primary structure of the **Gsnkskpk-NH2** peptide is a linear sequence of eight amino acids: Glycine-Serine-Asparagine-Lysine-Serine-Lysine-Proline-Lysine, with a C-terminal amide.

Structural Interaction with N-myristoyltransferase (NMT):

While a crystal structure of the specific **Gsnkskpk-NH2** peptide bound to NMT is not publicly available, extensive structural studies of NMT with other peptide substrates provide a clear model for its binding. The peptide substrate binds in a groove on the surface of NMT. The N-terminal glycine is absolutely required for recognition and catalysis. The subsequent amino acid residues make specific contacts with the enzyme, influencing the binding affinity and kinetics of the myristylation reaction. For instance, the serine at position 2 and the lysine at position 6 are known to have specific interactions with residues in the NMT active site. The overall conformation of the bound peptide is typically an extended beta-strand.

Quantitative Data

The **Gsnkskpk-NH2** peptide is a well-characterized substrate for human N-myristoyltransferases. The following table summarizes the key kinetic parameters for the interaction of this peptide with the two human NMT isoforms, NMT1 and NMT2.

Parameter	NMT1	NMT2	Reference
Km (μM)	2.76 ± 0.21	2.77 ± 0.14	[1]

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

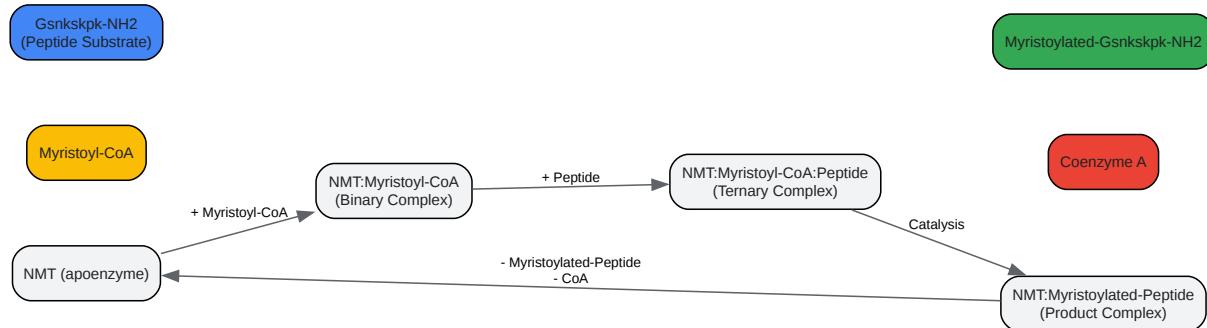
Fluorescence-Based N-myristoyltransferase (NMT) Activity Assay

This protocol describes a continuous, fluorescence-based assay to measure the activity of NMT using the **Gsnkskpk-NH2** peptide as a substrate. The assay relies on the detection of the co-product, Coenzyme A (CoA), using a thiol-reactive fluorescent probe.

Materials:

- Recombinant human NMT1 or NMT2
- **Gsnkskpk-NH2** peptide stock solution (e.g., 10 mM in water)

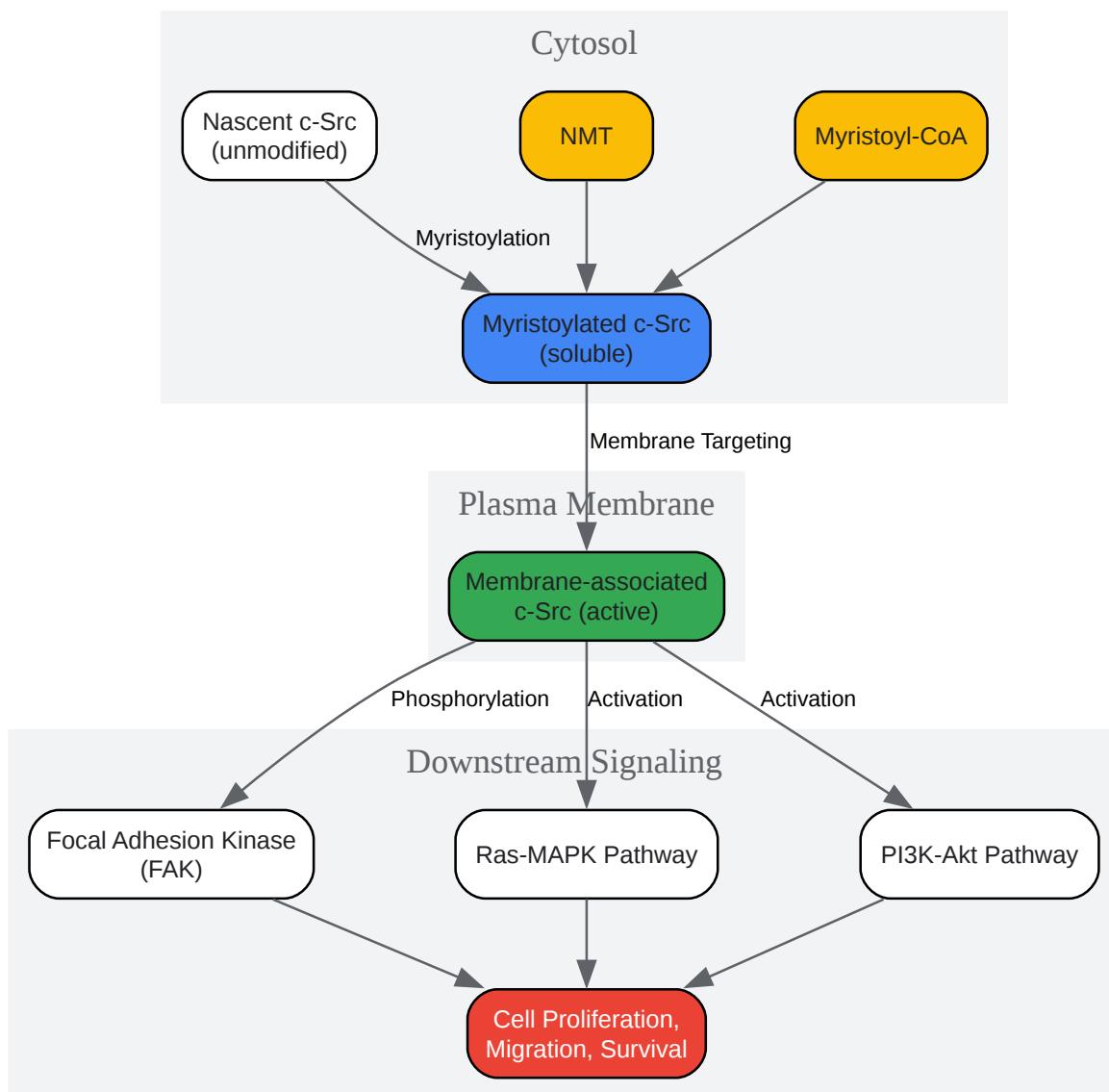
- Myristoyl-CoA stock solution (e.g., 10 mM in water)
- Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT
- Fluorescent probe for CoA (e.g., ThioGlo™ 1 or similar)
- 96-well, black, flat-bottom microplate
- Fluorescence microplate reader


Procedure:

- Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, the fluorescent probe (at its recommended final concentration), and the **Gsnkskpk-NH2** peptide (at a concentration around its Km value, e.g., 3 μ M).
- Enzyme Preparation: Dilute the recombinant NMT enzyme to the desired final concentration in assay buffer.
- Initiate the Reaction: To each well of the microplate, add the reagent mix. To initiate the enzymatic reaction, add the diluted NMT enzyme and Myristoyl-CoA (at a saturating concentration, e.g., 10 μ M). The final reaction volume is typically 100-200 μ L.
- Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader preset to the appropriate excitation and emission wavelengths for the chosen fluorescent probe. Monitor the increase in fluorescence over time (e.g., every 30 seconds for 30 minutes).
- Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase over time. This rate is proportional to the NMT activity. For inhibitor studies, the assay is performed with varying concentrations of the inhibitor, and the IC50 value is determined by plotting the reaction rates against the inhibitor concentrations.

Signaling Pathways and Logical Relationships

N-myristoyltransferase Catalytic Cycle:


The following diagram illustrates the enzymatic reaction catalyzed by NMT, where the **Gsnkskpk-NH2** peptide is the protein substrate.

[Click to download full resolution via product page](#)

Caption: NMT enzymatic reaction with **Gsnkspk-NH2** peptide.

c-Src Membrane Localization and Downstream Signaling:

The myristylation of the N-terminal **Gsnkspk-NH2** sequence of c-Src is a critical step for its localization to the plasma membrane, which is essential for its function in signal transduction. The following diagram outlines this process and its downstream consequences.

[Click to download full resolution via product page](#)

Caption: c-Src myristylation, membrane localization, and signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Myristoylation and membrane binding regulate c-Src stability and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Gsnkskpk-NH2 Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376507#gsnkskpk-nh2-peptide-sequence-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com